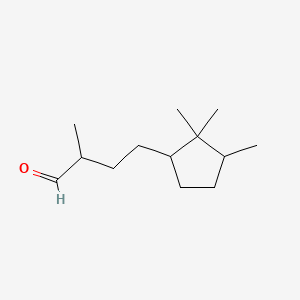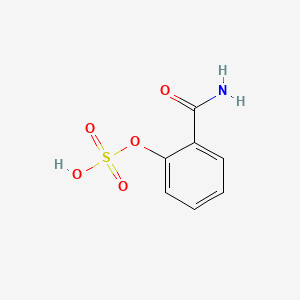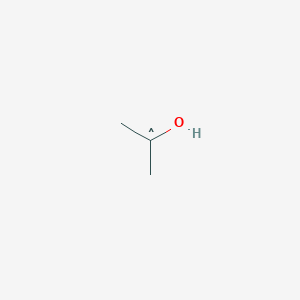
1-Hydroxy-1-methylethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C3H7O . It is a derivative of isopropanol where one hydrogen atom is replaced by a hydroxyl group. This compound is notable for its presence in various chemical reactions and its applications in different scientific fields .
Preparation Methods
The synthesis of 1-Hydroxy-1-methylethyl can be achieved through several methods:
Crystallization in Water-Miscible Organic Solvents: One method involves crystallizing the compound in a mixed solvent of acetone and water, resulting in high purity and yield.
Catalytic Reactions: Another method includes the reaction of 4,4-dimethyl-2-propyl-4,6-dihydroxy-furo[3,4-d]-imidazole with alcohol under catalytic conditions.
Esterification: The compound can also be synthesized by esterifying ethyl 4-(this compound)-2-propylimidazole-5-carboxylate with alcohol.
Chemical Reactions Analysis
1-Hydroxy-1-methylethyl undergoes various chemical reactions:
Scientific Research Applications
1-Hydroxy-1-methylethyl has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of olmesartan medoxomil, a medication used to treat high blood pressure.
Microlithography: The compound is used in the synthesis of copolymers for ultrahigh resolution resist materials in microlithography.
Antimicrobial Properties: Similar compounds have demonstrated notable antimicrobial properties, making it a potential candidate for further research in this area.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-methylethyl involves its interaction with various molecular targets and pathways. For instance, in microlithography, the tertiary benzylic alcohol moieties undergo acid-catalyzed dehydration, leading to crosslinking of the copolymers . This process is facilitated by photoacid generators and subsequent heating, which activates the dehydration and crosslinking steps.
Comparison with Similar Compounds
1-Hydroxy-1-methylethyl can be compared with other similar compounds:
2-Hydroxy-2-propyl: This compound is structurally similar and shares similar chemical properties.
Hydroxyisopropyl: Another similar compound with comparable reactivity and applications.
Acetone Ketyl Radical: This radical is related in structure and can undergo similar chemical reactions.
Properties
CAS No. |
5131-95-3 |
|---|---|
Molecular Formula |
C3H7O |
Molecular Weight |
59.09 g/mol |
InChI |
InChI=1S/C3H7O/c1-3(2)4/h4H,1-2H3 |
InChI Key |
YNWTXMOZDGPBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[C](C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




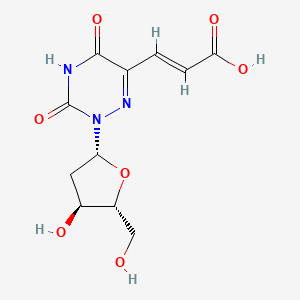


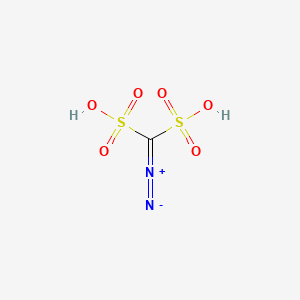
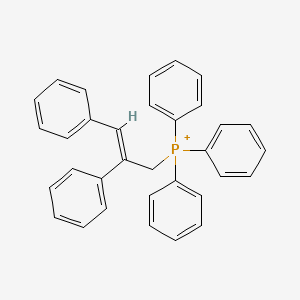
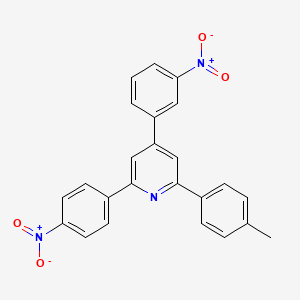

![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
